molecular formula C17H13N3O3 B11700703 (1E)-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine

(1E)-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine

Cat. No.: B11700703
M. Wt: 307.30 g/mol
InChI Key: DPARSQJHUZLVBA-LDADJPATSA-N
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Description

(1E)-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a hydrazone linkage to a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine typically involves the condensation reaction between 5-(3-nitrophenyl)furan-2-carbaldehyde and 2-phenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a corresponding oxide.

Scientific Research Applications

(1E)-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1E)-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
  • N-Acetyl-L-tryptophan

Uniqueness

(1E)-1-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2-phenylhydrazine is unique due to its specific structural features, such as the furan ring and nitrophenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

N-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]aniline

InChI

InChI=1S/C17H13N3O3/c21-20(22)15-8-4-5-13(11-15)17-10-9-16(23-17)12-18-19-14-6-2-1-3-7-14/h1-12,19H/b18-12+

InChI Key

DPARSQJHUZLVBA-LDADJPATSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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